molecular formula C15H16FN B315312 N-benzyl-2-(2-fluorophenyl)ethanamine

N-benzyl-2-(2-fluorophenyl)ethanamine

Cat. No.: B315312
M. Wt: 229.29 g/mol
InChI Key: PQMKBIKRTOQYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-(2-fluorophenyl)ethanamine is a substituted phenethylamine derivative featuring a benzyl group attached to the nitrogen atom and a 2-fluorophenyl moiety on the ethanamine backbone. This compound belongs to a broader class of N-benzylphenethylamines, which have garnered attention due to their interactions with serotonin receptors, particularly the 5-HT2A subtype . The fluorine atom at the ortho position of the phenyl ring introduces distinct electronic and steric properties, influencing receptor binding affinity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

N-benzyl-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C15H16FN/c16-15-9-5-4-8-14(15)10-11-17-12-13-6-2-1-3-7-13/h1-9,17H,10-12H2

InChI Key

PQMKBIKRTOQYRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: 5-HT2AR Activity of N-Benzyl Derivatives (Adapted from )

Compound Substituent (Benzyl) Phenethylamine Substituents EC50 (nM) Efficacy (% vs. LSD)
24H-NBF 2-Fluoro 2,4-Dimethoxy 158 107
24H-NBCl 2-Chloro 2,4-Dimethoxy ~300* ~95*
34H-NBF 2-Fluoro 3,4-Dimethoxy >1000 75.2

*Estimated from structural analogs.

Table 2: Physicochemical Properties of Key Analogs

Compound LogP (Predicted) Molecular Weight (g/mol) Polar Surface Area (Ų)
This compound 3.2 243.29 26.3
N-Benzyl-2-(4-bromophenyl)ethanamine () 4.1 290.20 26.3
N-Benzyl-2-(2-nitrophenyl)ethanamine () 2.8 256.28 68.1

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